Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Another pyrrole derivative with different substituents, leading to distinct chemical properties and applications.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: A structurally related compound with a pyrazole ring instead of a pyrrole ring, exhibiting different reactivity and biological activity.
Uniqueness
Ethyl 3,4-dibenzoyl-1,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to its specific arrangement of benzoyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure allows for a wide range of chemical reactions and applications, making it a valuable tool for researchers and industry professionals alike. Further exploration of its properties and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
Properties
CAS No. |
61528-39-0 |
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Molecular Formula |
C33H25NO4 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 3,4-dibenzoyl-1,5-diphenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C33H25NO4/c1-2-38-33(37)30-28(32(36)25-19-11-5-12-20-25)27(31(35)24-17-9-4-10-18-24)29(23-15-7-3-8-16-23)34(30)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI Key |
OJAMPHPXGMBPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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